Pinaverium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

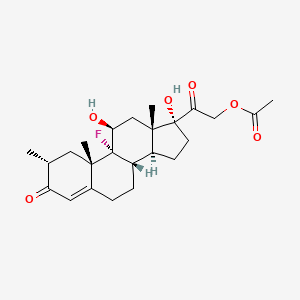

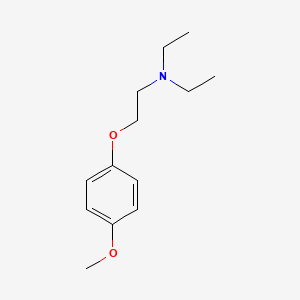

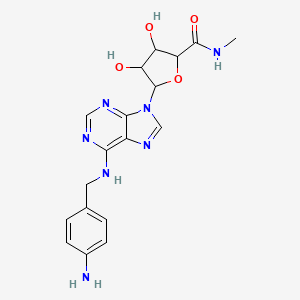

Pinaverium is a spasmolytic agent primarily used for the symptomatic treatment of irritable bowel syndrome and functional disorders of the biliary tract. It is a quaternary ammonium compound that acts as an atypical calcium antagonist to restore normal bowel function . This compound bromide is the common ingredient in formulations, mostly available as oral tablets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pinaverium bromide involves several steps:

Halogenation of Nopol: Nopol is halogenated to form a halogenated intermediate.

Condensation with Bromoethanol Alkali Metal Compound: The halogenated intermediate is condensed with a bromoethanol alkali metal compound.

Condensation with Morpholine: The product is then condensed with morpholine.

Reaction with 2-Bromo-4,5-Dimethoxy Benzyl Bromide: The final step involves the reaction with 2-bromo-4,5-dimethoxy benzyl bromide, followed by catalysis and hydrogenation to form this compound bromide

Industrial Production Methods

The industrial production of this compound bromide follows similar synthetic routes but is optimized for higher yields and purity. The process involves:

One-Pot Method: This method uses cheap and easily obtained raw materials, making it simple, convenient, and safe to operate.

Catalysis and Hydrogenation: The final product is obtained through catalysis and hydrogenation, ensuring high purity and yield.

Chemical Reactions Analysis

Pinaverium undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are involved in the preparation of intermediates.

Condensation: Condensation reactions with morpholine and bromoethanol alkali metal compounds are crucial steps in the synthesis.

Common reagents and conditions used in these reactions include sulfuric acid, non-polar solvents, and catalysts for hydrogenation . The major products formed from these reactions are intermediates like 2-bromo-4,5-dimethoxy benzyl bromide and the final product, this compound bromide .

Scientific Research Applications

Pinaverium has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of calcium antagonists on smooth muscle cells.

Medicine: this compound is widely used in the treatment of irritable bowel syndrome and functional disorders of the biliary tract. .

Mechanism of Action

Pinaverium exerts its effects by blocking voltage-dependent calcium channels on intestinal smooth muscle cells. This inhibition of calcium influx leads to the relaxation of the gastrointestinal tract, reducing spasms and pain . The compound interacts with the 1,4-dihydropyridine binding sites on L-type calcium channels, preventing calcium entry into the cells . This mechanism is highly selective for the gastrointestinal tract, making this compound effective in treating irritable bowel syndrome .

Comparison with Similar Compounds

Pinaverium is unique among calcium antagonists due to its high selectivity for the gastrointestinal tract. Similar compounds include:

Dicyclomine: Another antispasmodic agent used for irritable bowel syndrome, but with a different mechanism of action.

Mebeverine: A musculotropic antispasmodic agent used for irritable bowel syndrome, but it does not act on calcium channels.

This compound’s uniqueness lies in its specific action on calcium channels in the gastrointestinal tract, providing targeted relief for irritable bowel syndrome .

Properties

Key on ui mechanism of action |

Pinaverium interacts with the 1,4-dihydropyridine binding sites on voltage dependent L-type calcium channels located on GI smooth muscle cells in a competitve manner. The binding site is located in the alpha 1S subunit and pinaverium most likely antagonizes the action of calcium ions by stabilizing a non-conducting channel state. Pinaverium inhibits smooth muscle contractions of the GI tract by inhibiting inward calcium current and calcium influx. It is suggested that pinaverium may be able to bind to both closed or inactivates states of the calcium channel with similar affinity. |

|---|---|

CAS No. |

59995-65-2 |

Molecular Formula |

C26H41BrNO4+ |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium |

InChI |

InChI=1S/C26H41BrNO4/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27/h15,17,19,21-22H,5-14,16,18H2,1-4H3/q+1 |

InChI Key |

DDHUTBKXLWCZCO-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C |

Canonical SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C |

melting_point |

152-158 |

Key on ui other cas no. |

59995-65-2 |

Related CAS |

53251-94-8 (bromide) |

solubility |

Slightly soluble |

Synonyms |

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide Dicetel Eldicet pinaverium pinaverium bromide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[f]quinoline](/img/structure/B1222042.png)